An In-depth Technical Guide to 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS 871126-28-2)
An In-depth Technical Guide to 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid (CAS 871126-28-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a fluorinated arylboronic acid that serves as a versatile building block in modern organic synthesis. Its unique electronic properties, stemming from the presence of four electron-withdrawing fluorine atoms and an electron-donating isopropoxy group on the phenyl ring, make it a valuable reagent in cross-coupling reactions and a key component in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, purification, spectroscopic data, and applications, with a focus on detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is presented in the table below.
| Property | Value | Reference |
| CAS Number | 871126-28-2 | N/A |
| Molecular Formula | C₉H₉BF₄O₃ | N/A |
| Molecular Weight | 251.97 g/mol | N/A |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 138-142 °C | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in polar organic solvents like methanol, ethanol, and THF. Sparingly soluble in nonpolar solvents like hexane. Phenylboronic acids, in general, have some solubility in water but are more soluble in strong polar organic solvents.[1] | N/A |
Synthesis and Purification
General Synthetic Workflow
The logical synthetic pathway would start from a commercially available tetrafluorinated benzene derivative, which is first functionalized with an isopropoxy group and then converted to the boronic acid.
Figure 1: Plausible synthetic workflow for 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid.
Postulated Experimental Protocol for Synthesis
Step 1: Synthesis of 1-Isopropoxy-2,3,5,6-tetrafluorobenzene
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To a solution of sodium isopropoxide (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF) is added 1-bromo-2,3,4,5-tetrafluorobenzene (1.0 eq.) at room temperature under an inert atmosphere.[2]
-
The reaction mixture is stirred at room temperature for a specified time or gently heated to ensure complete conversion.
-
The reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product, which can be purified by distillation or column chromatography.
Step 2: Synthesis of 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid
-
To a solution of 1-isopropoxy-2,3,5,6-tetrafluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere is added n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.05 eq.) dropwise.
-
The mixture is stirred at -78 °C for 1-2 hours to ensure complete lithiation.
-
Triisopropyl borate (1.2 eq.) is then added dropwise at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
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The reaction is quenched by the slow addition of aqueous hydrochloric acid (1 M) at 0 °C.
-
The mixture is stirred for 1-2 hours to hydrolyze the borate ester.
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The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude boronic acid.
Purification Protocol
Arylboronic acids can be challenging to purify by standard silica gel chromatography due to their polarity and potential for dehydration to form boroxines. Recrystallization is often the preferred method.
-
The crude 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is dissolved in a minimum amount of a hot solvent or a solvent mixture. Suitable solvents for fluorinated arylboronic acids can include a mixture of an organic solvent and water (e.g., ethanol/water) or a combination of a good solvent and a poor solvent (e.g., ethyl acetate/hexane).[3][4]
-
The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold recrystallization solvent, and dried under vacuum.[5]
Spectroscopic Data
NMR Spectroscopy
| Nucleus | Expected Chemical Shift (δ) / ppm | Expected Multiplicity & Coupling Constants (J) | Notes |
| ¹H NMR | ~4.7 | septet (J ≈ 6 Hz) | Isopropoxy CH |
| ~1.4 | doublet (J ≈ 6 Hz) | Isopropoxy CH₃ | |
| ~7.0-8.0 | broad singlet | B(OH)₂ | |
| ¹³C NMR | ~155-160 | C-O | |
| ~140-150 | doublet of doublets of triplets (large JC-F) | C-F | |
| ~100-110 | triplet of triplets (JC-F) | C-B | |
| ~75 | Isopropoxy CH | ||
| ~22 | Isopropoxy CH₃ | ||
| ¹⁹F NMR | -140 to -160 | multiplet | Aromatic F |
| ¹¹B NMR | 28-33 | broad singlet | sp²-hybridized boron in arylboronic acids.[6] |
Note: The carbon attached to the boron atom is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.[7]
Infrared (IR) Spectroscopy
The IR spectrum of an arylboronic acid is characterized by several key absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| 3500-3200 (broad) | O-H stretching (hydrogen-bonded) |
| ~3050 | Aromatic C-H stretching |
| ~2980 | Aliphatic C-H stretching |
| ~1600, ~1470 | Aromatic C=C stretching |
| ~1350 | B-O stretching |
| ~1100 | C-F stretching |
| ~1000 | C-O stretching |
Mass Spectrometry
In mass spectrometry, arylboronic acids can exhibit fragmentation patterns involving the loss of water and the boronic acid group. The molecular ion peak (M⁺) should be observable.
Applications in Organic Synthesis
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a valuable reagent in palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions, enabling the introduction of the electron-deficient 4-isopropoxy-2,3,5,6-tetrafluorophenyl moiety.
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds. The electron-deficient nature of the tetrafluorophenyl ring can influence the reaction conditions required for efficient coupling.
Figure 2: General scheme of a Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a reaction vessel are added 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).[8][9]
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent or solvent mixture (e.g., toluene, dioxane, or DMF/water) is added.
-
The reaction mixture is heated to a temperature between 80-120 °C and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography or recrystallization.
Chan-Lam Cross-Coupling
The Chan-Lam coupling is an effective method for forming carbon-heteroatom bonds, specifically C-N and C-O bonds.[10][11][12]
Figure 3: General scheme of a Chan-Lam cross-coupling reaction.
General Experimental Protocol for Chan-Lam Coupling:
-
To a reaction flask are added 4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid (1.5 eq.), the amine or alcohol/phenol (1.0 eq.), and a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).[13]
-
A solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (MeCN) is added. A base like pyridine or triethylamine may also be added.
-
The reaction is typically stirred at room temperature and is open to the air, which serves as the oxidant.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the copper catalyst.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
Applications in Drug Discovery and Materials Science
The incorporation of the 4-isopropoxy-2,3,5,6-tetrafluorophenyl moiety can significantly impact the biological activity and physical properties of molecules.
-
Medicinal Chemistry: The highly fluorinated phenyl ring can enhance metabolic stability by blocking sites of oxidative metabolism. The isopropoxy group can modulate lipophilicity and provide a handle for further functionalization. Phenylboronic acids and their derivatives are being explored for their roles in targeted cancer therapy and as diagnostic agents.[14][15][16][17]
-
Materials Science: The unique electronic nature of the tetrafluorophenyl group makes this building block attractive for the synthesis of advanced materials, such as organic light-emitting diodes (OLEDs) and other organic electronic devices. The electron-deficient aromatic ring can be a component of electron-transporting materials.[18][19]
Safety Information
Boronic acids are generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash affected areas with plenty of water.
Conclusion
4-Isopropoxy-2,3,5,6-tetrafluorophenylboronic acid is a valuable and versatile building block for organic synthesis. Its unique combination of a highly fluorinated aromatic ring and an alkoxy substituent provides access to novel chemical structures with potentially enhanced properties for applications in drug discovery and materials science. This guide provides a foundational understanding of its properties and reactivity, offering a starting point for its effective utilization in research and development. Further investigation into specific reaction optimizations and applications is encouraged to fully exploit the potential of this promising reagent.
References
- 1. 1-Bromo-2,3,4,5-tetrafluorobenzene 97 1074-91-5 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
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- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 10. Chan-Lam Coupling [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. nbinno.com [nbinno.com]
- 14. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Editorial: High color purity boron-based OLED materials [frontiersin.org]
- 18. m.youtube.com [m.youtube.com]
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